Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate
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Overview
Description
Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate is a heterocyclic organic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of L-cysteine with carbonyl compounds, followed by Boc protection. The reaction conditions often include refluxing with ketones and subsequent purification steps . For instance, L-cysteine can be reacted with aldehydes to form thiazolidine derivatives, which are then protected with tert-butyl groups to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis could enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.
Scientific Research Applications
Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate involves its interaction with biological targets through its thiazolidine ring. This ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The sulfur and nitrogen atoms in the ring play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes .
Comparison with Similar Compounds
Tert-butyl (2S,4S)-4-hydroxy-2-(1,3-thiazolidin-3-ylcarbonyl)-1-pyrrolidinecarboxylate: This compound shares a similar thiazolidine ring structure but includes additional functional groups that can alter its reactivity and biological activity.
Penicillins: These antibiotics contain a thiazolidine ring fused with a β-lactam ring, which is crucial for their antibacterial activity.
Uniqueness: Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-6-10-7(5-13-6)8(11)12-9(2,3)4/h6-7,10H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARURIWRULAZFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(CS1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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